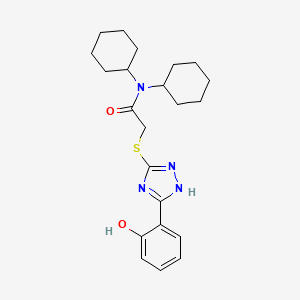
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、様々な科学分野で潜在的な応用が期待される複雑な有機化合物です。この化合物は、トリアゾール環、ヒドロキシフェニル基、ジシクロヘキシル部分を特徴とし、興味深い化学的性質を持つユニークな分子です。
製造方法
合成経路と反応条件
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドの合成は、通常、トリアゾール環の合成から始まる複数の段階を必要とします。トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を用いた環化反応によって合成できます。その後、置換反応によってヒドロキシフェニル基が導入され、続いてアミド結合形成によってジシクロヘキシル部分が結合されます。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために合成経路の最適化を必要とする可能性があります。これには、反応速度を促進するための触媒の使用や、大規模生産のための連続フロー反応器の実装が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. The hydroxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the dicyclohexyl moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production.
化学反応の分析
反応の種類
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ヒドロキシフェニル基は酸化されてキノン誘導体を生成します。
還元: トリアゾール環は特定の条件下で還元されます。
置換: この化合物は、特にヒドロキシフェニル基で求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤を使用できます。
置換: アルコキシドやアミンなどの求核剤を置換反応に使用できます。
主な生成物
酸化: キノン誘導体。
還元: 還元されたトリアゾール誘導体。
置換: 様々な置換フェニル誘導体。
科学研究への応用
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 医薬品中間体としての可能性が調査されています。
産業: 特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドの作用機序は、特定の分子標的との相互作用に関与します。ヒドロキシフェニル基は生物分子と水素結合を形成することができ、トリアゾール環はπ-π相互作用に関与することができます。これらの相互作用は、酵素や受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- N,N-ジシクロヘキシル-2-(2-ニトロフェノキシ)アセトアミド
- N,N'-ジシクロヘキシル-2,6-ナフタレンジカルボキサミド
- N,N'-ジシクロヘキシル-2,2,3,3,4,4-ヘキサフルオロペンタンジアミド
独自性
N,N-ジシクロヘキシル-2-((3-(2-ヒドロキシフェニル)-1H-1,2,4-トリアゾール-5-イル)チオ)アセトアミドは、トリアゾール環とヒドロキシフェニル基の存在によりユニークです。これらの基は、独特の化学的性質と潜在的な生物学的活性を付与します。様々な化学反応を起こす能力と、複数の科学分野における応用は、類似化合物と比較してその独自性をさらに強調しています。
類似化合物との比較
Similar Compounds
- N,N-Dicyclohexyl-2-(2-nitrophenoxy)acetamide
- N,N’-Dicyclohexyl-2,6-naphthalenedicarboxamide
- N,N’-Dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Uniqueness
N,N-Dicyclohexyl-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to the presence of the triazole ring and the hydroxyphenyl group, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C22H30N4O2S |
|---|---|
分子量 |
414.6 g/mol |
IUPAC名 |
N,N-dicyclohexyl-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H30N4O2S/c27-19-14-8-7-13-18(19)21-23-22(25-24-21)29-15-20(28)26(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h7-8,13-14,16-17,27H,1-6,9-12,15H2,(H,23,24,25) |
InChIキー |
FZJJNSOHVSVKRI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CSC3=NNC(=N3)C4=CC=CC=C4O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


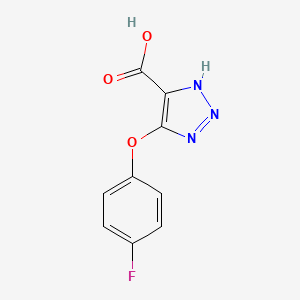
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
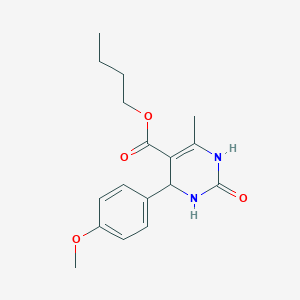
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![2-[(1r,3s,5R,7S)-3-phenyladamantan-1-yl]acetic acid](/img/structure/B11770026.png)
![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

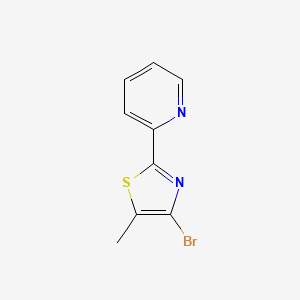
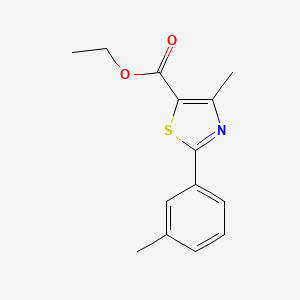
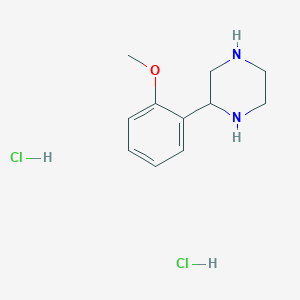
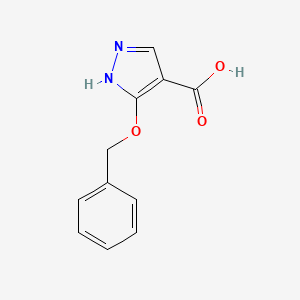

![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
